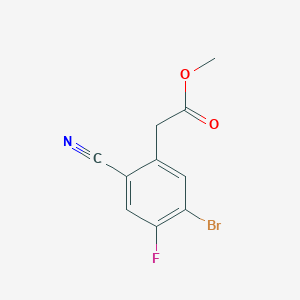

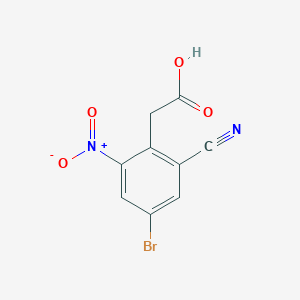

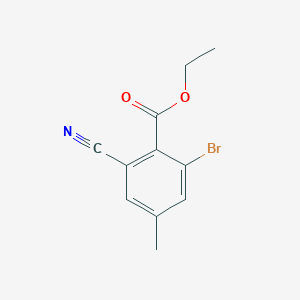

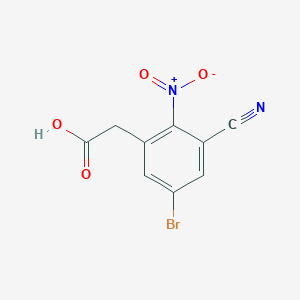

![molecular formula C9H13Cl2FN6 B1417061 8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride CAS No. 2173089-88-6](/img/structure/B1417061.png)

8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride

Vue d'ensemble

Description

The compound “8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been studied for their potential as CDK2 inhibitors, which makes them an appealing target for cancer treatment . They have shown significant inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .

Synthesis Analysis

The synthesis of these compounds involves the design and creation of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

These compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization and hydrogenation . The corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product .Applications De Recherche Scientifique

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their applications in cancer treatment. The review by Gmeiner (2020) highlights the advancements in fluorine chemistry that have contributed to the more precise use of fluorinated pyrimidines to treat cancer. The synthesis methods for 5-FU, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution, are discussed. Beyond its well-established role in inhibiting thymidylate synthase (TS), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution. This research opens avenues for using polymeric fluorinated pyrimidines for more targeted cancer treatment in personalized medicine (Gmeiner, 2020).

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives have been recognized for their therapeutic applications, primarily in the treatment of depression, psychosis, or anxiety. The metabolism and disposition of these compounds, including their transformation into 1-aryl-piperazines and subsequent biotransformation and excretion, are critical for understanding their pharmacological actions. The review by Caccia (2007) provides an overview of the clinical applications of several arylpiperazine derivatives and highlights the importance of understanding their metabolic pathways for their effective use in treating various disorders (Caccia, 2007).

Potential Antibacterial Activity

The review by Li and Zhang (2021) on 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus underlines the significance of these compounds in developing novel antibacterial agents. The hybrids show potential in exerting dual or multiple antibacterial mechanisms, highlighting the versatility of triazole and triazine frameworks in medicinal chemistry (Li & Zhang, 2021).

Orientations Futures

The future directions for these compounds include further investigations into their potential as neuroprotective and anti-neuroinflammatory agents . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Propriétés

IUPAC Name |

8-fluoro-5-piperazin-1-yl-[1,2,4]triazolo[4,3-c]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN6.2ClH/c10-7-5-12-9(15-3-1-11-2-4-15)16-6-13-14-8(7)16;;/h5-6,11H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHFOERDNVVHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C3=NN=CN32)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.